molecular formula C8H12O3 B080407 Methyl 3-oxocyclohexanecarboxylate CAS No. 13148-83-9

Methyl 3-oxocyclohexanecarboxylate

Cat. No.: B080407
CAS No.: 13148-83-9
M. Wt: 156.18 g/mol
InChI Key: MAEFSJWFUPHVPY-UHFFFAOYSA-N
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Description

Methyl 3-oxocyclohexanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclohexane, featuring a ketone group at the third position and a carboxylate ester group at the first position. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of methyl 3-oxocyclohex-1-ene-1-carboxylate. This process uses a palladium catalyst and hydrogen gas under elevated pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-oxocyclohexanecarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 3-oxocyclohexanecarboxylate can be compared with other similar compounds such as:

This compound is unique due to its specific ring size and functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

methyl 3-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEFSJWFUPHVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340613
Record name Methyl 3-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13148-83-9
Record name Methyl 3-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-oxocyclohexane-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-oxocyclohexanecarboxylic acid (1.0 g, 7.0 mmol) in diethyl ether (28 mL) was added dropwise TMS-diazomethane (3.5 mL, 7.0 mmol, 2.0 mL in diethyl ether). MeOH (30 mL) was added and the mixture was maintained at ambient temperature for 30 minutes. The mixture was concentrated in vacuo, and the residue was purified by MPLC on silica gel (using a gradient elution of 0-45% EtOAc/hexanes). Desired fractions were identified, combined, and concentrated in vacuo to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ruthenium (IV) oxide hydrate (1.47 g, 11.1 mmol) and sodium bromate (100 g, 664 mmol) were combined in diethyl ether (600 mL) and water (300 mL). The resulting black mixture was stirred for 10 min and then cooled in an ice bath. Methyl 3-hydroxycyclohexanecarboxylate (35 g, 221 mmol) was dissolved in ether (to bring total volume to 100 mL) and was added dropwise to the ice cold reaction mixture. The temperature was not allowed to go above 30° C. The reaction mixture was stirred for 1 h with the reaction temperature at ˜15° C. Isopropanol was carefully added to the reaction mixture at a rate necessary to keep the reaction temperature at ˜27° C. The layers were separated and the organic layers were washed with ether. The combined organics were washed with saturated aqueous NaHCO3 solution and brine. The organics were then dried over MgSO4, filtered, and concentrated to provide methyl 3-oxocyclohexanecarboxylate (34.5 g, 100% yield) which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 3.68 (s, 3H), 2.79 (m, 1H), 2.52 (d, J=7.78 Hz, 2H), 2.23-2.42 (m, 2H), 1.98-2.15 (m, 2H), 1.82 (d, J=10.29 Hz, 1H), 1.61-1.77 (m, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
1.47 g
Type
catalyst
Reaction Step Seven
Customer
Q & A

Q1: Why is the chirality of methyl 3-oxocyclohexanecarboxylate important in drug discovery?

A1: Chiral molecules, like this compound, exist in two forms that are mirror images of each other (enantiomers). These enantiomers can interact differently with biological systems. In drug discovery, controlling the chirality of a molecule is crucial because one enantiomer might have the desired therapeutic effect, while the other could be inactive or even harmful. The research highlights the use of biocatalytic approaches to selectively synthesize specific enantiomers of this compound [(S)-, (R)-1], which are valuable building blocks for synthesizing chiral drug candidates [].

Q2: What are the advantages of using biocatalysts like lipases and enoate reductases in the synthesis of this compound?

A2: Biocatalysts offer several advantages over traditional chemical synthesis methods. The research demonstrates the use of lipases, enoate reductases, and nitrilases for producing chiral this compound and its derivatives []. These enzymes exhibit high selectivity, often catalyzing reactions at a specific chiral center, leading to a higher yield of the desired enantiomer. Additionally, enzymatic reactions generally proceed under milder conditions (e.g., lower temperatures, atmospheric pressure), reducing unwanted side reactions and minimizing the environmental impact compared to conventional chemical synthesis. []

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